molecular formula C21H23N3O B5296602 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine

3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine

Cat. No. B5296602
M. Wt: 333.4 g/mol
InChI Key: MUGSXTCXJUDEPC-UHFFFAOYSA-N
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Description

3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine, also known as CR845, is a non-opioid analgesic drug that is currently undergoing clinical trials for the treatment of acute and chronic pain. Unlike traditional opioids, CR845 does not cause respiratory depression, addiction, or other adverse effects commonly associated with opioid use. In

Mechanism of Action

The mechanism of action of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine involves the activation of the kappa opioid receptor (KOR). KORs are a type of G protein-coupled receptor that is involved in the regulation of pain perception, mood, and stress response. When 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine binds to KORs, it activates a signaling cascade that leads to the inhibition of pain transmission in the spinal cord and brain. Unlike traditional opioids, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine does not activate the mu opioid receptor, which is responsible for the adverse effects commonly associated with opioid use.
Biochemical and Physiological Effects
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to have a number of biochemical and physiological effects. In addition to reducing pain, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to reduce inflammation, improve mood, and reduce stress. It has also been shown to have a positive effect on cognition and memory, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has several advantages for lab experiments. It has a high affinity for KORs, which makes it a useful tool for studying the role of KORs in pain perception and other physiological processes. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also some limitations to using 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine in lab experiments. Its effects on other opioid receptors are not well understood, which could complicate interpretation of results. Additionally, its high affinity for KORs could make it difficult to distinguish between the effects of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine and endogenous KOR agonists.

Future Directions

There are several future directions for research on 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine. One area of interest is the development of new formulations of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine that can be administered orally or transdermally, which would make it more convenient for patients. Another area of interest is the exploration of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine's potential for the treatment of other conditions, such as depression, anxiety, and addiction. Additionally, more research is needed to fully understand the mechanism of action of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine and its effects on other opioid receptors.

Synthesis Methods

The synthesis of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine involves several steps, including the reaction of 1-(4-methoxyphenyl)cyclopentanol with 2-bromopyridine to form 1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-bromopyridine, followed by the reaction of the latter with imidazole to produce 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine. The overall yield of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine is about 25%.

Scientific Research Applications

3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored extensively. One of the most promising areas of research is the treatment of acute and chronic pain. In clinical trials, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to be effective in reducing pain intensity and improving pain relief in patients with various types of pain, including postoperative pain, osteoarthritis pain, and chronic lower back pain.

properties

IUPAC Name

3-[1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]imidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-25-19-8-6-18(7-9-19)21(10-2-3-11-21)16-24-14-13-23-20(24)17-5-4-12-22-15-17/h4-9,12-15H,2-3,10-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGSXTCXJUDEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CN3C=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine

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